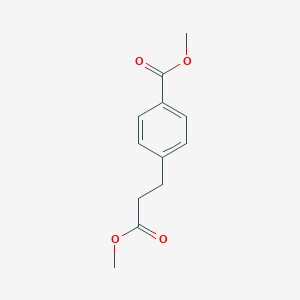

Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Overview

Description

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring, substituted with a 3-methoxy-3-oxopropyl chain. Its molecular formula is C₁₂H₁₄O₅, with a molecular weight of 238.24 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through coupling or functionalization reactions.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Esterification

The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups to aromatic rings. A patented route (CN107628947B) describes the use of toluene and succinic anhydride under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to synthesize 4-(4-oxobutyl)benzoic acid . While this method targets a related compound, adapting the anhydride to methyl malonic anhydride could theoretically yield 4-(3-methoxy-3-oxopropyl)benzoic acid. Subsequent esterification with methanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA) would furnish the target ester .

Key Reaction Conditions:

-

Temperature: 80–100°C for acylation; 60–70°C for esterification.

-

Catalyst: AlCl₃ (1.2 eq) for acylation; H₂SO₄ (0.1 eq) for esterification.

Bromination of Methyl 3-(4-Methoxycarbonylphenyl)Propionate

A literature method (Pechlivanidis et al., 2009) details the bromination of methyl 3-(4-methoxycarbonylphenyl)propionate using bromine and iron powder in carbon tetrachloride under reflux . Although this procedure targets the brominated derivative (methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate), the precursor—methyl 4-(3-methoxy-3-oxopropyl)benzoate —is synthesized via esterification of 3-(4-carboxyphenyl)propionic acid with methanol.

Synthetic Pathway:

-

Propionic Acid Formation: 4-Carboxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid to form 3-(4-carboxyphenyl)propionic acid.

-

Esterification: Reaction with methanol and H₂SO₄ yields the target compound .

Optimization Data:

| Parameter | Value |

|---|---|

| Reaction Time | 16 hours (reflux) |

| Bromine Stoichiometry | 1.1 eq |

| Yield (Precursor) | 85–90% |

Osmium-Catalyzed Dihydroxylation of Acrylate Esters

A Wiley-VCH publication describes the synthesis of β-keto esters via osmium-catalyzed dihydroxylation of acrylate derivatives . For example, (E)-methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate is treated with chloramine T and potassium osmate dihydrate in a t-BuOH/H₂O mixture to yield dihydroxylated intermediates. Hydrogenation of the double bond followed by oxidation could generate the 3-methoxy-3-oxopropyl moiety .

Critical Considerations:

-

Catalyst Loading: 4 mol% K₂OsO₂(OH)₄.

-

Solvent System: 1:1 t-BuOH/H₂O for optimal solubility.

-

Side Reactions: Over-oxidation to carboxylic acids requires careful stoichiometric control .

Comparative Analysis of Methodologies

| Method | Yield | Catalyst | Key Limitation |

|---|---|---|---|

| Friedel-Crafts Acylation | 65–70% | AlCl₃ | Requires anhydrous conditions |

| Bromination Precursor | 85–90% | H₂SO₄ | Multi-step synthesis |

| Osmium Catalysis | 60–65% | K₂OsO₂(OH)₄ | High catalyst cost |

| Direct Esterification | 75–80% | SOCl₂ | Acid chloride instability |

Industrial-Scale Production Considerations

The patent CN107628947B highlights continuous flow systems for large-scale synthesis, emphasizing:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 4-(3-methoxy-3-oxopropyl)benzoic acid.

Reduction: Formation of 4-(3-methoxy-3-hydroxypropyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-methoxy-3-oxopropyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The structural analogs of methyl 4-(3-methoxy-3-oxopropyl)benzoate differ primarily in substituent groups, which influence their physicochemical properties and applications. Key comparisons include:

Ethyl 4-((3-Methoxy-3-Oxopropyl)Thio)Benzoate (3an)

- Molecular Formula : C₁₃H₁₆O₄S

- Molecular Weight : 268.33 g/mol

- Key Features : Replaces the oxygen atom in the linker with sulfur, forming a thioether.

- This modification is relevant in materials science or drug design, where solubility and membrane permeability are critical. Synthesized in 71% yield via nickel-catalyzed coupling .

Methyl 3-Bromo-4-(3-Methoxy-3-Oxopropyl)Benzoate

- Molecular Formula : C₁₂H₁₃BrO₄

- Molecular Weight : 301.13 g/mol

- Key Features : Introduces a bromine atom at the 3-position of the benzene ring.

- Impact : The electron-withdrawing bromo group increases molecular weight and may direct electrophilic substitution reactions. This compound is a halogenated intermediate useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methyl 4-Substituted Benzoates with Quinoline-Piperazine Groups (C1–C7)

- Molecular Formula : Varies (e.g., C₂₈H₂₅N₃O₄ for C1)

- Key Features: Bulky quinoline-piperazine substituents at the 4-position.

- For example, C1–C7 were synthesized as pharmaceutical candidates, with characterization via ¹H NMR and HRMS .

Ethyl 3-(Cyanomethyl)-4-(3-Methoxy-3-Oxopropyl)Benzoate

- Molecular Formula: C₁₅H₁₇NO₄

- Molecular Weight : 299.30 g/mol

- Key Features: Incorporates a cyanomethyl group adjacent to the ester.

- Impact : The nitrile group introduces polarity and reactivity, enabling further functionalization (e.g., hydrolysis to carboxylic acids) .

Functional Group and Application Correlations

Research Findings and Implications

- Reactivity : The thioether in 3an and bromo substituent in demonstrate how electronic effects guide further reactivity.

- Biological Potential: Quinoline-piperazine derivatives (C1–C7) highlight the role of bulky substituents in modulating bioactivity .

- Synthetic Efficiency : High yields (71–83%) in and suggest optimized catalytic systems (e.g., nickel/photoredox) for complex couplings .

Biological Activity

Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound with the CAS number 40912-11-6, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a methoxy substituent on the propyl chain. The molecular formula is C12H14O4, and it has a melting point range of 155-157 °C. Its structure can be represented as follows:

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism and the biochemical processing of xenobiotics in the liver.

- Mechanism of Action : The compound binds to the active site of these enzymes, altering their conformation and inhibiting their catalytic activity. This inhibition can lead to increased plasma concentrations of drugs metabolized by these pathways, which may have clinical implications in drug interactions.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines by modulating apoptotic pathways.

- Case Study : In vitro experiments demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cells, suggesting a potential therapeutic role in cancer treatment.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the effects of this compound on various biological systems:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 4-(3-methoxy-3-oxopropyl)benzoate relevant to experimental design?

The compound’s physicochemical properties are critical for designing experiments, particularly in synthesis and purification. Key properties include:

- Boiling Point : 297.03°C at 760 mmHg .

- Density : 1.105 g/cm³ .

- LogP : 1.60470 (indicating moderate hydrophobicity) .

- Refractive Index : 1.514 . These values inform solvent selection, distillation conditions, and chromatographic purification. For instance, the high boiling point suggests vacuum distillation may be necessary to avoid thermal degradation.

Q. What synthetic routes are available for this compound?

Common synthetic strategies involve esterification and functional group transformations. For example:

- Esterification : Reacting benzoic acid derivatives with methanol under acidic conditions .

- Coupling Reactions : Using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) to introduce substituents .

- Optimized Protocols : Continuous flow reactors and automated synthesis systems improve yield and reproducibility . A detailed procedure from literature involves reacting methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride in DMF at 70°C for 14 hours, achieving 82% yield .

Q. What purification techniques are effective for isolating this compound?

- Flash Chromatography : Effective for separating intermediates, as demonstrated in a study using PE/Et₂O (10:1) solvent systems .

- Distillation : Suitable due to the compound’s high boiling point (297°C) .

- Recrystallization : Polar solvents like ethanol or acetone can refine crystalline products .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives of this compound?

- Catalyst Selection : Use of NaBH₄ for reductions or KMnO₄ for oxidations to modify functional groups .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .

- Temperature Control : Maintaining 70°C during coupling reactions minimizes side products .

- Automation : Continuous flow reactors improve mixing and heat transfer, critical for scaling up .

Q. What analytical techniques resolve structural ambiguities or data inconsistencies for this compound?

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, addressing discrepancies in bond angles or stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₈O₄, MW 250.29) .

- NMR Spectroscopy : Distinguishes between regioisomers by analyzing aromatic proton splitting patterns .

Q. How should researchers address contradictions in reported physicochemical data (e.g., LogP)?

- Experimental Validation : Re-measure properties using standardized protocols (e.g., shake-flask method for LogP) .

- Computational Cross-Check : Compare experimental LogP with predictions from software like ACD/Labs or PubChem .

- Source Evaluation : Prioritize peer-reviewed studies over non-validated databases (e.g., exclude ) .

Properties

IUPAC Name |

methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXCCLYRPKSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344291 | |

| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-11-6 | |

| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.